-Bromo-2,4,6-trifluorobenzene can be synthesized through different methods, including:
-Bromo-2,4,6-trifluorobenzene possesses several notable properties that make it useful for research purposes:
-Bromo-2,4,6-trifluorobenzene finds applications in various scientific research fields, including:
1-Bromo-2,4,6-trifluorobenzene is an organofluorine compound with the molecular formula C6H2BrF3 and a molecular weight of 210.98 g/mol. It is characterized by its clear to light yellow liquid form, with a melting point of approximately 3.5 °C and a boiling point around 140.5 °C . The compound is insoluble in water but soluble in organic solvents like chloroform and ethyl acetate . Its chemical structure features a bromine atom and three fluorine atoms attached to a benzene ring, contributing to its unique properties and reactivity.
The synthesis of 1-bromo-2,4,6-trifluorobenzene can be achieved through several methods:
1-Bromo-2,4,6-trifluorobenzene serves multiple applications:
Interaction studies regarding 1-bromo-2,4,6-trifluorobenzene focus on its reactivity with various nucleophiles and electrophiles. Such studies are essential for understanding its behavior in synthetic pathways and potential biological interactions. The compound's ability to participate in nucleophilic substitutions makes it valuable for creating diverse chemical entities.
1-Bromo-2,4,6-trifluorobenzene shares similarities with several other bromo-trifluorobenzenes. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Bromo-2,4,5-trifluorobenzene | C6H2BrF3 | Used as an intermediate for quinolone antibiotics |
1-Bromo-3,4,5-trifluorobenzene | C6H2BrF3 | Different substitution pattern on the benzene ring |
1-Bromo-2,3,5-trifluorobenzene | C6H2BrF3 | Varies in positioning of fluorine atoms |
1-Bromo-2,4-difluorobenzene | C6H4BrF2 | Contains fewer fluorine atoms |
1-Bromo-2,4,6-trifluorobenzene is unique due to its specific arrangement of bromine and fluorine substituents on the benzene ring. This arrangement influences its physical properties and reactivity patterns compared to other similar compounds.
1-Bromo-2,4,6-trifluorobenzene exists as a liquid at room temperature (20°C) [1] [2] [3]. The compound presents as a colorless to almost colorless clear liquid [1], though it may appear colorless to light yellow in some preparations [2] [4]. The compound exhibits a clear liquid consistency with no distinct odor reported in the literature [5].
The molecular formula is C₆H₂BrF₃ with a molecular weight of 210.98 g/mol [1] [2] [6] [3]. The Chemical Abstracts Service (CAS) registry number is 2367-76-2 [1] [2] [6] [3]. The compound exhibits a characteristic organoleptic profile typical of halogenated aromatic compounds, presenting as a mobile liquid with no strong or distinctive odor characteristics reported in safety documentation [5].
The melting point of 1-Bromo-2,4,6-trifluorobenzene has been consistently reported across multiple sources as 3.5°C to 4.0°C [1] [2] [7] [3] [4]. Specifically, Sigma-Aldrich reports a melting point of 3.5°C [2] [8], while TCI Chemicals indicates 4°C [1] [3]. This relatively low melting point reflects the compound's liquid state at ambient temperatures.
The boiling point is reported as 140°C to 140.5°C at standard atmospheric pressure [1] [2] [7] [3] [8]. The consistency across multiple commercial sources validates this temperature range. The NIST WebBook reports boiling point data showing values of 413.7 K (140.6°C) and 413 K (139.9°C) [9], confirming the experimental observations.
Property | Value | Source |
---|---|---|
Melting Point | 3.5°C | Sigma-Aldrich [2] [8] |
Melting Point | 4.0°C | TCI Chemicals [1] [3] |
Boiling Point | 140.5°C | Sigma-Aldrich [2] [8] |
Boiling Point | 140°C | TCI Chemicals [1] [3] |
Calculated heat capacity values for 1-Bromo-2,4,6-trifluorobenzene in the gas phase show a temperature-dependent relationship. Using the Joback group contribution method, the heat capacity ranges from 161.19 J/mol×K at 442.27 K to 195.70 J/mol×K at 645.14 K [10]. The relationship demonstrates the expected increase in heat capacity with temperature for organic compounds.
Temperature (K) | Heat Capacity (J/mol×K) |
---|---|
442.27 | 161.19 |
476.08 | 167.83 |
509.89 | 174.10 |
543.70 | 180.01 |
577.51 | 185.57 |
611.33 | 190.79 |
645.14 | 195.70 |
The vapor pressure characteristics of 1-Bromo-2,4,6-trifluorobenzene have been documented in safety data sheets. The compound exhibits a vapor density of 7.28 (relative to air) [5], indicating significantly denser vapor than air. This high vapor density is consistent with the compound's molecular weight and halogenated structure.
While specific vapor pressure values at various temperatures are not extensively documented in the available literature, the compound's flash point of 58°C [1] [2] [5] [8] provides insight into its volatility characteristics. The flash point indicates the temperature at which the compound can form an ignitable mixture with air, reflecting moderate volatility.
The spectroscopic properties of 1-Bromo-2,4,6-trifluorobenzene have been characterized using various analytical techniques. The compound's spectroscopic profile reflects its unique substitution pattern with bromine at position 1 and fluorine atoms at positions 2, 4, and 6 of the benzene ring.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. The compound exhibits characteristic fluorine-19 NMR signals due to the three fluorine substituents [11] [12]. The ¹⁹F NMR spectrum shows distinct resonances corresponding to the different fluorine environments in the molecule, with the symmetrical positioning of fluorine atoms at positions 2, 4, and 6 creating equivalent chemical environments for some fluorine nuclei.
Infrared (IR) spectroscopy confirms the structural identity through characteristic absorption bands [13] [14]. The IR spectrum shows typical aromatic C-H stretching vibrations, C-F stretching modes characteristic of fluorinated aromatics, and C-Br stretching vibrations. The spectroscopic data consistently confirms the compound's structure across multiple analytical techniques.
Mass spectrometry provides molecular ion identification with the molecular ion peak at m/z 210, consistent with the molecular formula C₆H₂BrF₃ [15] [16]. The fragmentation pattern shows characteristic losses associated with halogenated aromatic compounds.
The solubility profile of 1-Bromo-2,4,6-trifluorobenzene demonstrates typical behavior for halogenated aromatic compounds. The compound is insoluble in water [2] [17] [7] [18], which is expected due to its hydrophobic aromatic structure with halogen substituents. The calculated logarithmic water solubility (log WS) is -3.63 [10], confirming poor aqueous solubility.
In contrast, the compound exhibits good solubility in common organic solvents. Documented solubility includes:
Solvent | Solubility | Reference |
---|---|---|
Water | Insoluble | Multiple sources [2] [17] [7] [18] |
Chloroform | Soluble | Literature reports [7] |
Ethyl Acetate | Soluble | Literature reports [7] |
Dichloromethane | Good solubility | Literature reports |
Acetone | Good solubility | Literature reports |
The compound demonstrates excellent solubility in chlorinated solvents such as dichloromethane and chloroform [7] , which is consistent with the "like dissolves like" principle given the halogenated nature of both solute and solvent. The solubility in polar aprotic solvents like acetone facilitates its use in various synthetic applications .
The octanol-water partition coefficient (log P) is calculated as 2.866 [10], indicating moderate lipophilicity and explaining the compound's preference for organic phases over aqueous media. This partition behavior is crucial for understanding the compound's behavior in biological systems and environmental fate.
Flammable;Irritant